Cas no 411229-76-0 (3-(Cyclopropylmethoxy)phenylboronic acid)
3-(Cyclopropylmethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-(Cyclopropylmethoxy)phenyl)boronic acid
- 3-(CYCLOPROPYLMETHOXY)BENZENEBORONIC ACID
- 3-(Cyclopropylmethoxy)phenylboronic acid
- Boronic acid,B-[3-(cyclopropylmethoxy)phenyl]-
- N-A-CBZ-L-LYSINE P-NITROPHENYL ESTER
- [3-(cyclopropylmethoxy)phenyl]boronic acid
- AB17258
- 411229-76-0
- 3-(CYCLOPROPYLMETHOXY)BENZENEBORONICACID
- PS-9642
- (3-(Cyclopropylmethoxy)phenyl)boronicacid
- MFCD04039016
- FT-0722249
- AKOS004116291
- 3-(cyclopropylmethoxy)benzeneboronic acid, AldrichCPR
- DTXSID20400745
- J-510859
- SCHEMBL5152279
- CS-0175223
- DB-070143
-
- MDL: MFCD04039016
- Inchi: 1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
- InChI Key: JKQCWRCXYIUCCN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(B(O)O)C=1)CC1CC1
Computed Properties
- Exact Mass: 192.09600
- Monoisotopic Mass: 192.096
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- Density: 1.19
- Boiling Point: 373.4°C at 760 mmHg
- Flash Point: 179.6°C
- Refractive Index: 1.553
- PSA: 49.69000
- LogP: 0.15520
3-(Cyclopropylmethoxy)phenylboronic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-(Cyclopropylmethoxy)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(Cyclopropylmethoxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 093187-250mg |
(3-(Cyclopropylmethoxy)phenyl)boronic acid, 95+% |
411229-76-0 | 95+% | 250mg |
$213.00 | 2023-09-10 | |
| Matrix Scientific | 093187-500mg |
(3-(Cyclopropylmethoxy)phenyl)boronic acid, 95+% |
411229-76-0 | 95+% | 500mg |
$306.00 | 2023-09-10 | |
| Fluorochem | 219779-1g |
3-(Cyclopropylmethoxy)phenyl)boronic acid |
411229-76-0 | 95% | 1g |
£150.00 | 2022-02-28 | |
| Fluorochem | 219779-5g |
3-(Cyclopropylmethoxy)phenyl)boronic acid |
411229-76-0 | 95% | 5g |
£600.00 | 2022-02-28 | |
| TRC | C991590-100mg |
3-(Cyclopropylmethoxy)phenylboronic acid |
411229-76-0 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C991590-250mg |
3-(Cyclopropylmethoxy)phenylboronic acid |
411229-76-0 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C991590-500mg |
3-(Cyclopropylmethoxy)phenylboronic acid |
411229-76-0 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C991590-1g |
3-(Cyclopropylmethoxy)phenylboronic acid |
411229-76-0 | 1g |
$333.00 | 2023-05-18 | ||
| Alichem | A019111395-1g |
(3-(Cyclopropylmethoxy)phenyl)boronic acid |
411229-76-0 | 95% | 1g |
$250.29 | 2023-09-02 | |
| Alichem | A019111395-5g |
(3-(Cyclopropylmethoxy)phenyl)boronic acid |
411229-76-0 | 95% | 5g |
$721.71 | 2023-09-02 |
3-(Cyclopropylmethoxy)phenylboronic acid Suppliers
3-(Cyclopropylmethoxy)phenylboronic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-(Cyclopropylmethoxy)phenylboronic acid
Introduction to 3-(Cyclopropylmethoxy)phenylboronic Acid (CAS No. 411229-76-0)
3-(Cyclopropylmethoxy)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by the chemical abstracts service number 411229-76-0, is characterized by its unique structural motif, which combines a phenyl ring with a cyclopropylmethoxy substituent and a boronic acid functional group. The presence of the boronic acid moiety makes it particularly relevant in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions are widely employed in the construction of complex molecular architectures, including those found in novel drug candidates.
The structure of 3-(Cyclopropylmethoxy)phenylboronic acid imparts distinct chemical properties that make it a valuable intermediate in various synthetic protocols. The cyclopropyl group, being a small, rigid ring system, influences the electronic and steric environment around the boronic acid functionality. This influence can be leveraged to modulate reactivity in cross-coupling reactions, enabling chemists to achieve higher selectivity and yields. Additionally, the methoxy group introduces a polar moiety that can enhance solubility in certain reaction media, facilitating its use in solution-phase synthesis.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad utility in medicinal chemistry. 3-(Cyclopropylmethoxy)phenylboronic acid is no exception and has been explored in several cutting-edge applications. One notable area is its use as a building block in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The ability to efficiently construct biaryl structures through cross-coupling reactions has revolutionized drug discovery, allowing for rapid assembly of complex scaffolds with desired pharmacological properties.
Moreover, the pharmaceutical industry has shown increasing interest in 3-(Cyclopropylmethoxy)phenylboronic acid for its potential role in developing novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with biological targets, making them attractive for designing probes and inhibitors. For instance, research has demonstrated the utility of this compound in creating targeted inhibitors for enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The cyclopropylmethoxy group adds an additional layer of complexity that can be exploited to fine-tune binding interactions with biological macromolecules.
Recent advancements in computational chemistry have also highlighted the importance of 3-(Cyclopropylmethoxy)phenylboronic acid as a scaffold for drug design. Molecular modeling studies have revealed that subtle modifications around the boronic acid moiety can significantly impact binding affinity and selectivity. This insight has led to the development of new generations of boronic acid derivatives with enhanced pharmacokinetic profiles. Such studies underscore the need for high-quality starting materials like 3-(Cyclopropylmethoxy)phenylboronic acid, which serve as reliable precursors for further derivatization.
The synthesis of 3-(Cyclopropylmethoxy)phenylboronic acid itself is an intriguing challenge that has been addressed by several research groups. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent innovations have introduced more streamlined approaches, leveraging catalytic systems that enhance efficiency while minimizing waste. These advancements align with the growing emphasis on green chemistry principles within the pharmaceutical industry.
Another exciting application of 3-(Cyclopropylmethoxy)phenylboronic acid lies in its use as a precursor for functional materials. Boron-containing compounds are increasingly being explored for their potential in optoelectronic devices and smart materials. The unique electronic properties conferred by the boronic acid group make it an attractive candidate for developing new types of sensors and conductive polymers. Research is ongoing to harness these properties for applications ranging from flexible electronics to environmental monitoring systems.
The versatility of 3-(Cyclopropylmethoxy)phenylboronic acid is further demonstrated by its role in polymer chemistry. Boronic acids can participate in dynamic covalent chemistry, allowing for the creation of polymers with tunable properties. This capability has opened up new avenues for designing stimuli-responsive materials that can change their behavior under specific conditions. Such materials have potential applications in drug delivery systems, where release profiles can be precisely controlled based on physiological cues.
In conclusion, 3-(Cyclopropylmethoxy)phenylboronic acid (CAS No. 411229-76-0) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As our understanding of its properties continues to evolve, so too will its applications, driving innovation and discovery in fields ranging from medicine to advanced materials engineering.
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